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Compound of Interest

3-(Methoxymethoxy)phenylboronic
Compound Name: d
aci

Cat. No. B1592998

Introduction

3-(Methoxymethoxy)phenylboronic acid is a valuable reagent in modern organic synthesis,
primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura
reaction. The methoxymethyl (MOM) ether serves as a robust protecting group for the phenolic
hydroxyl, which can be readily cleaved under acidic conditions. The boronic acid moiety allows
for the formation of new carbon-carbon bonds, making this compound a versatile building block
in the synthesis of complex organic molecules, including pharmaceuticals and functional
materials.

Accurate and comprehensive characterization of 3-(Methoxymethoxy)phenylboronic acid is
paramount to ensure its identity, purity, and stability prior to its use in synthetic applications.
This technical guide provides an in-depth overview of the expected spectroscopic data for this
compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS). The insights provided herein are intended for researchers, scientists, and
professionals in drug development who require a thorough understanding of the analytical
techniques for the characterization of this and similar organoboron compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the structure of 3-
(Methoxymethoxy)phenylboronic acid in solution. Analysis of *H, 13C, and 1B NMR spectra
provides a detailed picture of the molecular framework.

'H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their

connectivity.

Predicted *H NMR Data (500 MHz, DMSO-ds)
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Chemical Shift
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Integration Assignment Rationale
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Protons of the
3.35 singlet 3H O-CHs methyl group in
the MOM group.

Experimental Protocol for tTH NMR

o Sample Preparation: Accurately weigh approximately 5-10 mg of 3-
(Methoxymethoxy)phenylboronic acid and dissolve it in 0.6-0.7 mL of a suitable
deuterated solvent (e.g., DMSO-ds, CDCIs) in a clean, dry vial. DMSO-ds is often preferred
for boronic acids as it can help in observing the exchangeable B(OH)z protons.

o Data Acquisition: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR
spectrometer. The instrument will be locked to the deuterium signal of the solvent. The
magnetic field is then shimmed to ensure homogeneity. A standard one-pulse experiment is
typically sufficient for acquiring the *H spectrum.

o Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier
transform. The resulting spectrum is then phased, baseline corrected, and referenced to the
residual solvent peak.

13C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule.

Predicted 3C NMR Data (125 MHz, DMSO-ds)
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Chemical Shift (6) ppm Assignment Rationale

Aromatic carbon attached to
~157.0 C-OMOM the electron-donating MOM
ether.

The signal for the carbon

attached to the boron atom is
~135.0 (broad) C-B(OH)2 often broad due to quadrupolar

relaxation of the boron

nucleus.
~129.0 Ar-CH Aromatic methine carbon.
~127.0 Ar-CH Aromatic methine carbon.
~120.0 Ar-CH Aromatic methine carbon.
~115.0 Ar-CH Aromatic methine carbon.

Carbon of the methylene
94.0 0O-CH2-O
bridge in the MOM group.

Carbon of the methyl group in
the MOM group.

55.8 O-CHs

Experimental Protocol for 33C NMR

o Sample Preparation: A slightly more concentrated sample (20-30 mg in 0.6-0.7 mL of
solvent) is often required for 13C NMR due to the low natural abundance of the 13C isotope.

o Data Acquisition: A standard proton-decoupled pulse sequence is used to simplify the
spectrum and improve the signal-to-noise ratio. A greater number of scans is typically
required compared to *H NMR.

o Data Processing: Similar to *H NMR, the FID is processed via Fourier transform, followed by
phasing, baseline correction, and referencing.

B NMR Spectroscopy
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1B NMR is a highly specific technique for characterizing boron-containing compounds,
providing information about the coordination and electronic environment of the boron atom.[1]

[2]

Predicted 1B NMR Data (160 MHz, DMSO-ds)

Chemical Shift (6) ppm Assignment Rationale

This chemical shift is

characteristic of a trigonal
~28-30 B(OH)2 o

planar (sp2 hybridized) boron

atom in an arylboronic acid.

Experimental Protocol for 1B NMR
o Sample Preparation: The same sample prepared for *H or 3C NMR can be used.

o Data Acquisition: A broadband probe tuned to the 1B frequency is used. A one-pulse
experiment is typically sufficient. A common external standard, such as BFs-OEtz, is used for
chemical shift referencing (d = 0 ppm).

o Data Processing: Standard Fourier transform and processing steps are applied.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Predicted IR Data (ATR-FTIR, cm™1)
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Wavenumber (cm~?)

Vibration Type

Functional Group

3400-3200 (broad) O-H stretch B(OH)2

~3050 C-H stretch Aromatic C-H

2960, 2850 C-H stretch Aliphatic C-H (MOM group)
~1600, 1470 C=C stretch Aromatic ring

~1350 B-O stretch B-O

1150, 1080 C-O stretch C-O (MOM ether and Ar-O)
~700 B-O-H bend B-O-H

Experimental Protocol for IR Spectroscopy

o Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, a small amount of the
solid sample is placed directly on the ATR crystal.

» Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. The
sample is then placed on the crystal, and the sample spectrum is acquired. The instrument
software automatically subtracts the background to produce the final spectrum.

o Data Interpretation: The positions and shapes of the absorption bands are correlated with

specific functional groups to confirm the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the

mass-to-charge ratio (m/z) of a molecule and its fragments, thus confirming the molecular

weight and offering insights into the structure.

Predicted Mass Spectrometry Data (ESI+)
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m/z Assignment
183.07 [M+H]*

165.06 [M+H - H20]*
137.06 [M+H - CH202]*

Note: The exact mass of CsH11BOa4 is 182.07.
Experimental Protocol for Mass Spectrometry

o Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as
methanol or acetonitrile, often with a small amount of formic acid to promote ionization in
positive ion mode.

o Data Acquisition: The solution is infused into the electrospray ionization (ESI) source of the
mass spectrometer. The instrument parameters (e.g., capillary voltage, cone voltage) are
optimized to achieve good signal intensity.

o Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion
peak and any significant fragment ions. This data is used to confirm the molecular formula
and is consistent with the proposed structure.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of 3-(Methoxymethoxy)phenylboronic acid.

Caption: Workflow for Spectroscopic Characterization.

Data Correlation for Structural Confirmation

The confirmation of the structure of 3-(Methoxymethoxy)phenylboronic acid relies on the
correlation of data from all spectroscopic techniques.
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Caption: Logic for Structural Confirmation.

Conclusion

The spectroscopic characterization of 3-(Methoxymethoxy)phenylboronic acid through
NMR, IR, and MS provides a comprehensive and definitive confirmation of its chemical
structure. Each technique offers unique and complementary information. The predicted data
and protocols outlined in this guide serve as a valuable resource for scientists to ensure the
quality and identity of this important synthetic building block, thereby supporting the integrity
and reproducibility of their research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1592998?utm_src=pdf-body-img
https://www.benchchem.com/product/b1592998?utm_src=pdf-body
https://www.benchchem.com/product/b1592998?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 1.11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl
Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nim.nih.gov]

o 2. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 3-(Methoxymethoxy)phenylboronic Acid]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1592998#spectroscopic-data-
nmr-ir-ms-of-3-methoxymethoxy-phenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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